molecular formula C5H12ClNS B6223725 (3S)-piperidine-3-thiol hydrochloride CAS No. 2512219-91-7

(3S)-piperidine-3-thiol hydrochloride

Cat. No.: B6223725
CAS No.: 2512219-91-7
M. Wt: 153.7
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Description

(3S)-piperidine-3-thiol hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a thiol group (-SH) attached to the third carbon of the piperidine ring, and it is stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-piperidine-3-thiol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Thiol Introduction: A thiol group is introduced at the third carbon position of the piperidine ring. This can be achieved through nucleophilic substitution reactions where a leaving group (such as a halide) is replaced by a thiol group.

    Hydrochloride Formation: The free thiol compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-piperidine-3-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives with various functional groups.

    Substitution: Compounds with new functional groups replacing the thiol group.

Scientific Research Applications

(3S)-piperidine-3-thiol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-piperidine-3-thiol hydrochloride involves its thiol group, which can interact with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially inhibiting their activity or altering their interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S)-piperidine-3-amine hydrochloride: Similar structure but with an amine group instead of a thiol group.

    (3S)-piperidine-3-ol hydrochloride: Contains a hydroxyl group instead of a thiol group.

    (3S)-piperidine-3-carboxylic acid hydrochloride: Features a carboxylic acid group at the third carbon position.

Uniqueness

(3S)-piperidine-3-thiol hydrochloride is unique due to its thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in applications where modification of protein function is desired, such as in the development of enzyme inhibitors.

Properties

CAS No.

2512219-91-7

Molecular Formula

C5H12ClNS

Molecular Weight

153.7

Purity

95

Origin of Product

United States

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